Product packaging for Clazosentan Sodium(Cat. No.:CAS No. 503271-02-1)

Clazosentan Sodium

Cat. No.: B12784675
CAS No.: 503271-02-1
M. Wt: 621.5 g/mol
InChI Key: PZNSONUYVNYXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clazosentan sodium (CAS 503271-02-1) is a potent and selective endothelin A (ETA) receptor antagonist supplied for scientific research . Its primary research application is in the study of cerebral vasospasm, a dangerous complication that can occur after an aneurysmal subarachnoid hemorrhage (aSAH) . By selectively blocking the ETA receptors on vascular smooth muscle cells, this compound inhibits the potent vasoconstrictive effects of endothelin-1 (ET-1), which is a key peptide implicated in the pathogenesis of cerebral vasospasm . This mechanism helps researchers investigate pathways to prevent the contraction of cerebral arteries and mitigate the risk of vasospasm-induced ischemia. The compound has been evaluated in a series of clinical trials (the CONSCIOUS program), which demonstrated its efficacy in significantly reducing the incidence of moderate or severe angiographic vasospasm and vasospasm-related morbidity . Recent real-world clinical studies have further shown that management protocols centered on Clazosentan are associated with a reduced incidence of vasospasm-related symptomatic infarction and improved clinical outcomes compared to conventional treatments . From a pharmacological perspective, Clazosentan is characterized by dose-proportional exposure and a mechanism of elimination that is largely independent of drug-metabolizing enzymes, depending instead on hepatic uptake transporters . Researchers should note that studies involving this compound have reported adverse effects such as pulmonary complications, hypotension, and anemia, which require careful monitoring in experimental models . This compound is provided with a minimum purity of 98% and must be stored in a dry, sealed environment . This product is strictly intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21N9Na2O6S B12784675 Clazosentan Sodium CAS No. 503271-02-1

Properties

CAS No.

503271-02-1

Molecular Formula

C25H21N9Na2O6S

Molecular Weight

621.5 g/mol

IUPAC Name

disodium;[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-4-pyridinyl]pyrimidin-4-yl]-[(5-methyl-2-pyridinyl)sulfonyl]azanide

InChI

InChI=1S/C25H21N9O6S.2Na/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23;;/h3-10,13-14,35H,11-12H2,1-2H3;;/q-2;2*+1

InChI Key

PZNSONUYVNYXJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NN=N[N-]4)OCCO)OC5=CC=CC=C5OC.[Na+].[Na+]

Origin of Product

United States

Preclinical Pharmacological Characterization of Clazosentan Sodium

Molecular and Receptor-Level Interactions

Clazosentan (B1669160) is an endothelin receptor antagonist (ERA) that has been developed for its potential to prevent cerebral vasoconstriction. pmda.go.jp Its mechanism of action is rooted in its specific interactions with endothelin (ET) receptors.

Binding Affinity and Receptor Selectivity of Clazosentan Sodium for Endothelin A (ETA) and Endothelin B (ETB) Receptors

This compound demonstrates a pronounced selectivity for the endothelin A (ETA) receptor subtype over the endothelin B (ETB) receptor. pmda.go.jpfrontiersin.org Research indicates that clazosentan's binding affinity for the ETA receptor is approximately 1,000 to 3,217 times higher than for the ETB receptor. pmda.go.jpfrontiersin.orgnih.gov This high degree of selectivity is a defining characteristic of the compound, suggesting it primarily targets the ETA-mediated signaling pathways. researchgate.net The structural design of clazosentan was specifically aimed at increasing this selectivity for the ETA receptor while also optimizing its aqueous solubility for intravenous use. frontiersin.orgresearchgate.net

Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50) for Endothelin Receptors

The potency of clazosentan as a competitive antagonist is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. In vitro studies using microsomal membrane preparations from cells engineered to express human endothelin receptors have determined these values precisely.

The inhibitory effect of clazosentan was tested against the binding of radiolabeled ET-1 to human ETA and ETB receptors. pmda.go.jp The resulting Ki values underscore the compound's selectivity. pmda.go.jp Furthermore, the IC50 values, which measure the concentration of clazosentan needed to inhibit 50% of the ET-1 induced response, were determined for different cellular functions. One study investigated the inhibition of ET-1-induced production of inositol (B14025) triphosphate, a key second messenger in the signaling cascade. pmda.go.jp Another assessed the inhibition of ET-1-induced calcium ion influx, a critical step in vasoconstriction. pmda.go.jp

Inhibition Constants (Ki) of Clazosentan for Human Endothelin Receptors pmda.go.jp
ReceptorKi Value (nmol/L, mean ± SE)
ETA0.6 ± 0.3
ETB1930 ± 340
Half-Maximal Inhibitory Concentrations (IC50) of Clazosentan pmda.go.jp
Inhibitory ActionCell SystemReceptorIC50 Value (nmol/L)
Inhibition of ET-1-induced Inositol Triphosphate ProductionCOS-1 cells expressing human receptorsETA5
ETB3000
Inhibition of ET-1-induced Calcium Ion InfluxHEK293 cells expressing human receptorsETA0.23 ± 0.1 (mean ± SD)
ETB422 ± 450 (mean ± SD)

Evaluation of this compound's Specificity Against Other Receptor Systems

To ensure that the pharmacological effects of clazosentan are due to its action on endothelin receptors, its specificity has been evaluated against a wide array of other receptor systems. pmda.go.jp In a broad screening panel, the inhibitory activity of clazosentan at a concentration of 1 µmol/L was tested against 55 different receptors through radioligand binding studies. pmda.go.jp The results demonstrated a high degree of specificity, as clazosentan did not inhibit the ligand binding of any of the tested receptors by 30% or more, with the exception of the endothelin receptors. pmda.go.jp This confirms that clazosentan's activity is highly focused on the endothelin system, minimizing the potential for off-target effects.

Cellular and Tissue-Level Functional Pharmacology

The molecular interactions of clazosentan translate into specific functional effects at the cellular and tissue levels, primarily by antagonizing the actions of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. medchemexpress.com

Effects of this compound on Endothelin-1 Mediated Intracellular Calcium Ion Flux

The activation of both ETA and ETB receptors by ET-1 leads to a rise in the concentration of intracellular calcium ions ([Ca2+]i), a fundamental signal for smooth muscle contraction. frontiersin.orgscirp.org Clazosentan exerts its functional antagonism by inhibiting this ET-1-mediated increase in intracellular calcium. pmda.go.jp As demonstrated in studies with human embryonic kidney (HEK293) cells engineered to express human ETA or ETB receptors, clazosentan effectively blocks the calcium influx induced by ET-1. pmda.go.jp The IC50 values from these studies (0.23 nmol/L for ETA and 422 nmol/L for ETB) highlight its potent and selective inhibition of the ETA receptor-mediated calcium signaling pathway. pmda.go.jp

Modulation of Endothelin-1 Induced Contractile Responses in Isolated Vascular Tissues

The ultimate pharmacological effect of clazosentan at the tissue level is the relaxation of vascular smooth muscle by blocking ET-1-induced contraction. medchemexpress.com This has been demonstrated in ex vivo experiments using isolated arterial rings. pmda.go.jpresearchgate.net In studies with isolated rat aortas, clazosentan was shown to inhibit the contractile responses induced by ET-1 in a dose-dependent and competitive manner. pmda.go.jpresearchgate.net The potency of this antagonism is expressed by the pA2 value, which was calculated to be 9.5. pmda.go.jp This value indicates a high affinity of clazosentan for the receptor in a functional tissue setting. These findings characterize clazosentan as a potent competitive antagonist of ETA receptor-mediated vasoconstriction in the cerebrovasculature, effectively countering the contractile effects of ET-1. researchgate.net

In Vivo Pharmacodynamic Studies in Experimental Models

Effects of this compound on Basilar Artery Constriction in Animal Models of SAH

This compound has demonstrated a significant and dose-dependent inhibitory effect on basilar artery constriction in various animal models of subarachnoid hemorrhage (SAH). pmda.go.jp The central role of the potent vasoconstrictor endothelin-1 (ET-1) in the development of cerebral vasospasm following SAH has been a key focus of research. researchgate.netthieme-connect.com Clazosentan, as a selective endothelin-A (ETA) receptor antagonist, competitively inhibits the binding of ET-1 to its receptors on smooth muscle cells, thereby mitigating vasoconstriction. pmda.go.jpresearchgate.net

In a canine model of SAH, where vasoconstriction of the basilar artery was induced by the injection of autologous blood, clazosentan suppressed this constriction in a dose-dependent manner. pmda.go.jp Specifically, in one study, a 10 mg/kg dose of clazosentan was shown to suppress the decrease in the cross-sectional area of the basilar artery to only 3% ± 7%, compared to a 40% ± 9% decrease in the vehicle-treated group. pmda.go.jp Similarly, in a rabbit model of SAH, clazosentan was also effective in suppressing basilar artery constriction. pmda.go.jp These findings in different animal models suggest that clazosentan effectively counteracts the vasospasm of major cerebral arteries that is a common and dangerous consequence of SAH. pmda.go.jpresearchgate.net

Further studies in a mouse model of SAH have corroborated these findings, showing that clazosentan treatment significantly alleviated middle cerebral artery vasospasm. ahajournals.org The lumen area to wall thickness ratio, a measure of vasospasm severity, was significantly higher in clazosentan-treated animals compared to those receiving a vehicle. ahajournals.org In vehicle-treated SAH animals, the lumen area was reduced to 49% ± 12% of control levels, whereas in clazosentan-treated animals, it was preserved at 81% ± 18% of control levels, a statistically significant improvement. ahajournals.org

These preclinical in vivo studies consistently highlight the efficacy of clazosentan in preventing or reversing the severe constriction of the basilar and other major cerebral arteries following experimental SAH.

Table 1: Effect of Clazosentan on Basilar Artery Constriction in a Canine SAH Model

Treatment Group Mean Decrease in Cross-Sectional Area of Basilar Artery (± SE)
Vehicle 40% ± 9%
Clazosentan (4 mg/kg) 36% ± 10%
Clazosentan (10 mg/kg) 3% ± 7%

Data from a study in a canine model of subarachnoid hemorrhage. pmda.go.jp

Impact on Cerebral Blood Flow and Perfusion in Experimental SAH

In addition to its effects on large artery vasospasm, clazosentan has been shown to positively impact cerebral blood flow (CBF) and perfusion in experimental models of subarachnoid hemorrhage (SAH). ahajournals.orgsciopen.com Studies have demonstrated that clazosentan can prevent the acute hypoperfusion that often occurs in the immediate aftermath of an SAH event. ahajournals.orgcas.cz

In a mouse model of SAH, clazosentan treatment led to a significant improvement in CBF. ahajournals.org While CBF in vehicle-treated mice remained at approximately 70% of the baseline level following SAH, the CBF in clazosentan-treated animals recovered to baseline levels within 15 minutes of the hemorrhage. ahajournals.org This preservation of cerebral perfusion is a critical factor in mitigating the ischemic brain injury that can result from vasospasm.

A study in a rat model of SAH also found that clazosentan prevented a reduction in CBF when compared to a vehicle control. ahajournals.org Furthermore, retrospective analysis of clinical data has suggested that clazosentan add-on therapy may have beneficial effects on delayed cerebral microcirculatory dysfunctions that are not related to angiographic vasospasm. sciopen.com In this analysis, patients receiving clazosentan showed improved cerebral blood flow and mean transit time, suggesting an effect on smaller resistance arteries or arterioles. sciopen.com These findings indicate that clazosentan's beneficial effects on cerebral perfusion may extend beyond its action on large conduit arteries. sciopen.com

Table 2: Cerebral Blood Flow Recovery After SAH in a Mouse Model

Treatment Group Cerebral Blood Flow (as % of Baseline)
Vehicle ~70%
Clazosentan Recovered to Baseline

Data from a study in a mouse model of subarachnoid hemorrhage, measured shortly after the event. ahajournals.org

Dissociation of this compound's Vasospasm-Alleviating Effects from Other Secondary Pathophysiological Processes

While clazosentan effectively alleviates large-artery vasospasm, research indicates a dissociation between this effect and its impact on other secondary pathophysiological processes that contribute to brain injury after subarachnoid hemorrhage (SAH). ahajournals.orgnih.gov Studies in animal models have shown that despite reducing vasospasm and improving cerebral blood flow, clazosentan does not mitigate several other damaging cascades. ahajournals.orgnih.gov

Experimental studies have demonstrated that clazosentan treatment does not reduce the oxidative stress that occurs following SAH. ahajournals.org In a mouse model of SAH, despite alleviating vasospasm, clazosentan did not affect the levels of superoxide (B77818) anion radical or peroxynitrite in the brain. ahajournals.org Oxidative stress is a significant contributor to neuronal damage after SAH, and the lack of effect by clazosentan on these markers suggests that its neuroprotective capacity may be limited to its hemodynamic effects. ahajournals.orgahajournals.org The uncoupling of endothelial nitric oxide synthase (eNOS) after SAH is a key event that leads to the production of these reactive oxygen species. nih.gov

The formation of microthromboemboli is another critical secondary injury mechanism after SAH. nih.govnih.gov Research in both rat and mouse models of SAH has shown that clazosentan does not prevent the formation of these microclots. ahajournals.orgnih.gov In fact, one study suggested that clazosentan might even have pro-thrombotic properties, as it was associated with an increased microclot burden. nih.gov This lack of effect on microthromboembolism further supports the idea that alleviating large-artery vasospasm alone may not be sufficient to prevent all secondary complications of SAH. nih.gov The formation of microthrombi is considered a significant factor in the development of delayed cerebral ischemia. frontiersin.org

Endothelial nitric oxide synthase (eNOS) uncoupling is a phenomenon where the enzyme produces superoxide instead of the vasodilator nitric oxide (NO), contributing to oxidative stress and endothelial dysfunction. nih.govahajournals.org Studies in a mouse model of SAH have shown that clazosentan does not prevent eNOS uncoupling. ahajournals.org The ratio of eNOS dimer to monomer, an indicator of eNOS coupling, was similarly low in both clazosentan- and vehicle-treated animals after SAH, suggesting that the enzyme remained uncoupled despite the alleviation of vasospasm. ahajournals.org This finding is significant as eNOS uncoupling is a key contributor to the oxidative stress and vascular dysfunction seen after SAH. nih.govnih.gov

Table 3: Effect of Clazosentan on Secondary Injury Markers in a Mouse SAH Model

Secondary Injury Marker Effect of Clazosentan Reference
Superoxide Anion Radical No effect ahajournals.org
Peroxynitrite No effect ahajournals.org
Microthromboemboli No effect ahajournals.org
eNOS Uncoupling No effect ahajournals.org

Summary of findings from a study in a mouse model of subarachnoid hemorrhage.

Neuronal Injury and Degeneration

The preclinical evaluation of this compound extended beyond its vascular effects to investigate its potential for direct neuroprotection following acute brain injury, such as subarachnoid hemorrhage (SAH). The rationale for this investigation stems from the known role of endothelin-1 (ET-1) in excitotoxicity and apoptosis, processes that contribute significantly to secondary brain damage after the initial insult.

Research utilizing an endovascular perforation model of SAH in rats was conducted to assess whether the selective endothelin A (ETA) receptor antagonism by clazosentan could mitigate neuronal cell death. In these studies, neuronal injury was quantified at a cellular level in key brain regions susceptible to damage, including the hippocampus and cortex. Standard histological and molecular techniques were employed, such as Fluoro-Jade B staining to identify degenerating neurons and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays to detect apoptotic cells.

The findings from these preclinical models demonstrated a clear distinction between the compound's vascular and neuroprotective effects. While clazosentan was effective in addressing other pathophysiological consequences of SAH, it did not confer a significant neuroprotective benefit. Specifically, the administration of clazosentan did not lead to a statistically significant reduction in the number of degenerating neurons (as measured by Fluoro-Jade B) or apoptotic cells (as measured by TUNEL) in the cortex or the CA1 and CA3 subfields of the hippocampus when compared to vehicle-treated control groups. This suggests that under the conditions of this experimental model, the blockade of ETA receptors by clazosentan does not directly interrupt the downstream cellular cascades leading to neuronal degeneration and apoptosis.

The table below summarizes the key findings regarding clazosentan's impact on neuronal injury in a rat model of SAH.

Table 1: Effect of Clazosentan on Neuronal Degeneration and Apoptosis Post-SAH

Brain Region Assessment Method Finding with Clazosentan Treatment
Cortex Fluoro-Jade B Staining No significant reduction in degenerating neurons compared to vehicle.
Cortex TUNEL Assay No significant reduction in apoptotic cell count compared to vehicle.
Hippocampus (CA1) Fluoro-Jade B Staining No significant decrease in neuronal degeneration.

| Hippocampus (CA3) | TUNEL Assay | No significant change in the number of apoptotic cells. |

Assessment of Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a fundamental mechanism of synaptic plasticity in the brain, representing a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered a primary cellular correlate for learning and memory. Given that a therapeutic agent for brain injury should ideally not impair cognitive recovery, the effect of clazosentan on LTP was a critical area of preclinical investigation.

Studies were performed using in vitro rat hippocampal brain slices, a standard model for studying synaptic plasticity. Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region of the hippocampus following the stimulation of Schaffer collateral afferents. This setup allows for precise measurement of baseline synaptic transmission and the induction and maintenance of LTP.

The research aimed to determine if clazosentan, at concentrations known to be pharmacologically active and effective at blocking ETA receptors, would interfere with these synaptic processes. The results demonstrated that the application of clazosentan to the hippocampal slices had no discernible effect on baseline synaptic transmission. Furthermore, when LTP was induced using a high-frequency stimulation protocol in the presence of clazosentan, the induction and subsequent maintenance of potentiation were not significantly different from that observed in control slices. The magnitude and stability of the potentiated response remained intact, indicating that the blockade of ETA receptors by clazosentan does not disrupt the core molecular machinery responsible for this form of synaptic plasticity.

These findings are significant as they suggest that clazosentan is neutral with respect to this fundamental cognitive process, alleviating concerns that its mechanism of action might inadvertently hinder the brain's capacity for plastic changes essential for recovery and learning.

The table below details the outcomes of the in vitro assessment of clazosentan on hippocampal LTP.

Table 2: Influence of Clazosentan on Hippocampal Long-Term Potentiation (LTP)

Parameter Assessed Experimental Condition Result
Baseline Synaptic Transmission Application of clazosentan prior to LTP induction. No significant effect on the fEPSP slope or amplitude.
LTP Induction High-frequency stimulation in the presence of clazosentan. Potentiation was successfully induced to a level comparable with control conditions.

| LTP Maintenance | Post-induction recording for an extended period with clazosentan present. | The potentiated synaptic response was stable and maintained without significant decay compared to control. |


Research Findings

Interactive Data Tables on Clinical Trials

The following tables summarize key findings from selected clinical trials of Clazosentan.

CONSCIOUS-1 Trial Results

A Phase 2 dose-finding study assessing the effect of different doses of Clazosentan on the incidence of moderate to severe angiographic vasospasm.

Treatment GroupIncidence of Moderate/Severe VasospasmRelative Risk Reduction (vs. Placebo)
Placebo66%N/A
Clazosentan 1 mg/h--
Clazosentan 5 mg/h--
Clazosentan 15 mg/h23%65% neurologylive.com

Japanese Phase 3 Trials Summary

Results from two parallel Phase 3 studies in Japanese patients with aSAH, one group undergoing endovascular coiling and the other surgical clipping.

Patient GroupPrimary Endpoint Event Rate (Placebo)Primary Endpoint Event Rate (Clazosentan 10 mg/hr)Relative Risk Reduction
Aneurysm Coiling28.8%13.6%53% nih.gov
Aneurysm Clipping39.6%16.2%59% nih.gov

CONSCIOUS-3 Trial Morbidity/Mortality Endpoint

Incidence of the composite endpoint of vasospasm-related morbidity and all-cause mortality in patients with aSAH undergoing endovascular coiling.

Treatment GroupPrimary Composite Endpoint Incidence
Placebo27% (approx.)
Clazosentan 5 mg/hr24% (approx.)
Clazosentan 10 mg/hr15% (approx.) neurologylive.com

Advanced Experimental Methodologies in Clazosentan Sodium Research

In Vitro Systems for Receptor and Functional Assays

In vitro methodologies are fundamental to understanding the molecular interactions and functional consequences of clazosentan (B1669160) activity. These systems allow for controlled investigation of receptor binding and cellular responses.

Utilization of Human Embryonic Kidney (HEK293) Cells Co-expressing Endothelin Receptors

While specific studies detailing the use of Human Embryonic Kidney (HEK293) cells for clazosentan research are not extensively documented in the provided results, this cell line is a common tool in pharmacological research. HEK293 cells are readily transfected to express specific receptors, such as the endothelin-A (ETA) and endothelin-B (ETB) receptors, making them a valuable system for studying receptor-ligand interactions and downstream signaling pathways.

Application of African Green Monkey Kidney (COS-1) Cell Microsomal Preparations for Binding Studies

A key methodology in characterizing clazosentan's receptor affinity involves the use of microsomal membrane preparations from African Green Monkey Kidney (COS-1) cells. pmda.go.jp These cells are engineered to express human ETA or ETB receptors. pmda.go.jp In these assays, the inhibitory effect of clazosentan on the binding of a radiolabeled ligand, such as 125I-labeled endothelin-1 (B181129) (ET-1), to the receptors is measured. pmda.go.jp This allows for the determination of the inhibition constant (Ki), a measure of the drug's binding affinity. pmda.go.jp

Research has shown that clazosentan exhibits a high degree of selectivity for the ETA receptor. frontiersin.orgresearchgate.net The Ki value for the ETA receptor was determined to be 0.6 ± 0.3 nmol/L, while the Ki for the ETB receptor was significantly higher at 1930 ± 340 nmol/L, indicating a roughly 3200-fold higher affinity for the ETA receptor. pmda.go.jp Further studies using COS-1 cells investigated the inhibitory effect of clazosentan on ET-1-induced production of 3H-labeled inositol (B14025) triphosphate, a downstream signaling molecule. pmda.go.jp The half-maximal inhibitory concentration (IC50) was found to be 5 nmol/L for the ETA receptor and 3000 nmol/L for the ETB receptor. pmda.go.jp

ParameterETA ReceptorETB ReceptorSelectivity (ETB/ETA)
Inhibition Constant (Ki) 0.6 ± 0.3 nmol/L1930 ± 340 nmol/L~3217-fold
Half-Maximal Inhibitory Concentration (IC50) 5 nmol/L3000 nmol/L600-fold
Data from binding and functional assays using COS-1 cell preparations. pmda.go.jp

Techniques for Assessing Vascular Contraction in Isolated Tissue Preparations (e.g., Rat Aorta)

To assess the functional consequences of clazosentan's receptor antagonism, isolated tissue preparations, such as rat aortic rings, are utilized. researchgate.netnih.govphysiology.org In these experiments, the contractile response of the vascular tissue to vasoconstrictors like ET-1 is measured isometrically. researchgate.netnih.gov The addition of clazosentan allows researchers to quantify its ability to inhibit this contraction.

Studies using isolated rat basilar artery rings have demonstrated that clazosentan acts as a potent competitive antagonist of ET-1-induced vasoconstriction. nih.gov The presence of clazosentan caused a dose-dependent rightward shift in the concentration-effect curves for ET-1, which is characteristic of competitive antagonism. nih.gov The affinity constant (pA2) for clazosentan was determined to be 7.8 in tissues with intact endothelium and 8.6 in tissues without endothelium, further characterizing its potent inhibitory effect on ETA receptor-mediated contraction. nih.gov

Animal Model Development and Refinement for Cerebrovascular Research

Animal models are indispensable for studying the complex pathophysiology of conditions like aSAH and for evaluating the in vivo efficacy of therapeutic agents such as clazosentan.

Induction of Subarachnoid Hemorrhage in Diverse Species (e.g., Mouse, Rat, Rabbit, Canine, Nonhuman Primate)

To mimic the clinical condition of aSAH, researchers have developed various animal models across a range of species, including mice, rats, rabbits, canines, and nonhuman primates. uscnk.comresearchgate.netnih.govnih.gov A common method for inducing SAH is the injection of autologous blood into the cisterna magna. pmda.go.jpresearchgate.netportlandpress.comscientificarchives.com This technique leads to the development of cerebral vasospasm, a key complication of aSAH. pmda.go.jpnih.gov

The choice of animal model can depend on the specific research question. Rodent models, such as in rats and mice, are often used due to their cost-effectiveness and the availability of genetic manipulation techniques. nih.govnih.gov Larger animal models, like canines and primates, can provide a closer anatomical and physiological approximation to humans. pmda.go.jpnih.gov For instance, studies in a canine model of SAH involved injecting autologous blood into the cisterna magna to induce vasospasm of the basilar artery. pmda.go.jp Similarly, a rabbit model of SAH demonstrated that clazosentan could suppress basilar artery constriction. pmda.go.jp

Animal ModelMethod of SAH InductionKey Findings with Clazosentan
Canine Autologous blood injection into the cisterna magna. pmda.go.jpSuppressed the decrease in the cross-sectional area of the basilar artery. pmda.go.jp
Rabbit Autologous blood injection into the cisterna magna. pmda.go.jpSuppressed basilar artery constriction. pmda.go.jp
Rat Not specified in detail, but used for isometric force measurements of basilar artery rings. nih.govCharacterized as a potent competitive antagonist of ETA receptor-mediated constriction. nih.gov
Mouse Not specified for clazosentan studies, but models like circle of Willis perforation and cisterna magna injection are common. researchgate.netNo specific data provided for clazosentan.
Nonhuman Primate Not specified for clazosentan studies, but clot placement models are used. nih.govNo specific data provided for clazosentan.

Quantitative Assessment of Cerebrovascular Angiospasm (e.g., Basilar Artery Cross-Sectional Area, Lumen Diameter Measurement)

A critical component of cerebrovascular research is the quantitative assessment of angiospasm. This is often achieved by measuring changes in the dimensions of cerebral arteries, such as the basilar artery. pmda.go.jpportlandpress.com Techniques include measuring the cross-sectional area or the lumen diameter of the artery. pmda.go.jpportlandpress.commdpi.com

In a canine model, the cross-sectional area of the basilar artery was measured before and after the induction of SAH and subsequent treatment. pmda.go.jp In the vehicle-treated group, the area decreased significantly. In contrast, prophylactic administration of clazosentan suppressed this decrease in a dose-dependent manner. pmda.go.jp Therapeutic administration of clazosentan in the same model also led to a dose-dependent increase in the basilar artery cross-sectional area from its constricted state. pmda.go.jp These quantitative measurements provide direct evidence of clazosentan's ability to counteract vasospasm in a living organism.

Methodologies for Measuring Systemic Hemodynamic Parameters in Preclinical Studies

In preclinical research involving clazosentan, particularly in animal models of subarachnoid hemorrhage (SAH), the assessment of systemic hemodynamic parameters is crucial. These measurements help in understanding the physiological effects of the compound and the pathological changes induced by the experimental condition.

A systematic review of preclinical SAH models highlights that body temperature and blood pressure are the most frequently monitored parameters. ahajournals.org Invasive blood pressure monitoring was utilized in 58% of the reviewed studies, with some studies also monitoring intracranial pressure (38%) and blood glucose (12%). frontiersin.org

Commonly employed methods include:

Invasive Blood Pressure Monitoring: This is a standard technique in many animal models of SAH. frontiersin.orgahajournals.org It often involves the cannulation of an artery, such as the femoral or tail artery, to allow for continuous and direct measurement of blood pressure and heart rate. This method provides real-time data on the hemodynamic status of the animal.

Laser Doppler Flowmetry: This technique is used to measure relative changes in cerebral blood flow (CBF). frontiersin.org While primarily a measure of local perfusion, it is often used in conjunction with systemic blood pressure measurements to assess cerebral autoregulation. frontiersin.org For instance, in a mouse model of SAH, laser Doppler flowmetry was combined with absolute CBF measurements (using fluorescent microspheres) to create "cerebral autoregulation curves" by plotting CBF against mean arterial pressure. frontiersin.org

Hydrogen Clearance Method: This method has been used to measure regional cerebral blood flow in the territory of the middle cerebral artery in rat models of SAH. ahajournals.org

Physiological Parameter Monitoring: In addition to blood pressure, other parameters such as heart rate, body temperature, blood gases (pO2, pCO2), and pH are often monitored to ensure the physiological stability of the animal during the experiment. ahajournals.orgfrontiersin.org These parameters are typically maintained within a normal physiological range. ahajournals.org

A study on a mouse model of SAH demonstrated that while mean arterial blood pressure and other physiological parameters like heart rate and blood gases did not differ significantly between SAH and control groups, basal cerebral blood flow was markedly decreased in SAH mice. frontiersin.org Another study using a mouse model found that clazosentan treatment significantly improved CBF acutely after SAH compared to a vehicle. ahajournals.org CBF in the clazosentan-treated group recovered to baseline levels, while it remained decreased in the vehicle-treated animals. ahajournals.org

ParameterMethodologyAnimal ModelKey FindingsCitation
Blood PressureInvasive monitoringRat, MouseContinuously monitored to assess systemic hemodynamic effects. frontiersin.orgahajournals.org
Heart RateCalculated from blood pressure waveformMouseNo significant difference observed between SAH and control groups. frontiersin.org
Cerebral Blood Flow (CBF)Laser Doppler Flowmetry, Fluorescent Microspheres, H2 ClearanceRat, MouseSAH caused a significant decrease in basal CBF. Clazosentan improved CBF recovery post-SAH. ahajournals.orgfrontiersin.orgahajournals.org
Blood Gases (pO2, pCO2), pHArterial blood sampling and analysisRat, MouseMaintained within physiological limits during experiments. ahajournals.orgfrontiersin.org

Advanced Techniques for Evaluating Neuropathological Outcomes in Animal Models

The evaluation of neuropathological outcomes is a critical component of preclinical research on clazosentan, providing insights into the compound's potential neuroprotective effects beyond its primary action on vasospasm. Various advanced techniques are employed to assess the extent of brain injury in animal models of SAH.

Histological and Immunohistochemical Analysis: These are fundamental techniques for examining cellular and molecular changes in the brain tissue.

Neuronal Injury and Death: Staining methods are used to identify degenerating neurons and assess the extent of neuronal loss. ahajournals.orgturkishneurosurgery.org.tr For instance, in a mouse model of SAH, clazosentan did not prevent neuronal injury despite preventing large-artery vasospasm. ahajournals.org Another study observed degenerated neuronal cells in untreated SAH animals. turkishneurosurgery.org.tr

Axonal Injury: Histological markers validated in traumatic brain injury research are used to detect axonal membrane disruption and cytoskeletal injury. nih.gov Experimental SAH has been shown to result in a multifocal pattern of axonal injury. nih.gov

Microthrombosis: Histological analysis can identify the presence of microthromboemboli, a secondary complication of SAH. ahajournals.org Clazosentan did not prevent the formation of microthromboemboli in a mouse model. ahajournals.org

Inflammation and Oxidative Stress: Immunohistochemistry can be used to detect markers of neuroinflammation, such as the upregulation of aquaporin-4 (AQP4) in astrocyte end-feet, and oxidative stress, like the presence of superoxide (B77818) anion radicals and peroxynitrite. ahajournals.orgmdpi.com Clazosentan did not reduce increased levels of superoxide anion radical or peroxynitrite after SAH in mice. ahajournals.org

Neurobehavioral and Functional Assessments: These tests are used to evaluate the impact of SAH and potential treatments on the animal's neurological function.

Neurological Scoring Systems: Comprehensive scoring systems are used to assess various functions and grade the severity of neurological deficits. frontiersin.org A meta-analysis of studies on resveratrol (B1683913) in SAH animal models showed that treatment improved neurological scores. frontiersin.org In a study on clazosentan, the treatment did not improve neurological outcome as measured by a multivariate neurological score. ahajournals.org

Sensorimotor Tests: Tests like the rotarod test are used to assess motor coordination and balance. frontiersin.org

Cognitive Tests: The Morris water maze is a common test to evaluate learning and memory. frontiersin.org

Imaging Techniques: Advanced imaging modalities provide a non-invasive way to assess structural and functional changes in the brain.

Diffusion Tensor Imaging (DTI): This MRI technique can detect changes in white matter integrity and has been used to demonstrate decrements in anisotropy that correlate with histological axonal injury and functional outcomes after experimental SAH. nih.gov

OutcomeTechniqueAnimal ModelKey Findings Related to Clazosentan/SAHCitation
Neuronal InjuryHistology (e.g., H&E staining), Immunohistochemistry (e.g., for apoptotic markers)Mouse, RatClazosentan did not prevent neuronal injury in a mouse SAH model. SAH induces neuronal apoptosis. ahajournals.orgmedsci.org
Axonal InjuryHistological markers (e.g., for membrane disruption), DTIMouseExperimental SAH causes multifocal axonal injury. nih.gov
MicrothrombosisHistological analysisMouse, RatClazosentan did not prevent microthromboembolism. ahajournals.orgturkishneurosurgery.org.tr
NeuroinflammationImmunohistochemistry (e.g., for AQP4)Rat, MouseSAH leads to upregulation of AQP4 in astrocyte end-feet. mdpi.com
Oxidative StressSpectrofluorometric analysis, Immunohistochemistry (e.g., for nitrotyrosine)MouseClazosentan did not prevent increased superoxide or peroxynitrite levels. ahajournals.org
Neurological FunctionNeurological scoring, sensorimotor tests (e.g., rotarod), cognitive tests (e.g., Morris water maze)Rat, MouseClazosentan did not improve neurological outcome scores. frontiersin.orgfrontiersin.orgahajournals.org

Cerebrospinal Fluid (CSF) Analysis in Animal Models for Endothelin-1 Levels

Analysis of cerebrospinal fluid (CSF) is a key methodology in preclinical studies of clazosentan to understand the role of endothelin-1 (ET-1) in the pathophysiology of SAH and the mechanism of action of ET-1 receptor antagonists. Following SAH, ET-1 levels are known to increase in the CSF. spandidos-publications.comfrontiersin.orgresearchgate.net

The primary method for measuring ET-1 in CSF is the enzyme-linked immunosorbent assay (ELISA) . This is a highly sensitive and specific immunoassay that allows for the quantification of ET-1 concentrations.

In preclinical research, CSF is typically collected from animal models at various time points after the induction of SAH to track the temporal profile of ET-1 release. For example, in patients with SAH, ET-1 levels in the CSF have been shown to increase and peak within the initial 5 days after the hemorrhage and then gradually subside. spandidos-publications.com This time course is consistent with the period of highest risk for cerebral vasospasm. spandidos-publications.com

Animal studies have utilized CSF from human patients to investigate its effects on isolated arteries. In one study, rat basilar arteries were incubated with CSF from SAH patients with and without vasospasm. plos.org The results showed that arteries exposed to CSF from patients with vasospasm developed greater contractile forces in response to ET-1. plos.org Furthermore, the concentration of ET-1 in the culture medium after 24 hours of incubation was significantly higher in the vasospasm group compared to the non-vasospasm and control groups. plos.org This suggests that factors within the CSF of vasospasm patients can trigger greater ET-1 secretion. plos.org

Blockade of the ET-A receptor with clazosentan has been shown to reduce the contraction of cerebral arteries in response to ET-1. plos.org This provides a direct link between the elevated ET-1 levels in CSF post-SAH and the rationale for using an ET-A receptor antagonist like clazosentan.

AnalyteMethodologySample SourceKey FindingsCitation
Endothelin-1 (ET-1)ELISACSF from animal models and human patientsET-1 levels in CSF increase after SAH, peaking within 3-5 days. spandidos-publications.com
ET-1 SecretionELISA on culture mediumRat basilar arteries incubated with human CSFCSF from vasospasm patients triggered greater ET-1 secretion from arteries. plos.org
Arterial ContractilityMyographIsolated rat basilar arteriesArteries exposed to CSF from vasospasm patients showed increased contraction to ET-1. Clazosentan reduced this contraction. plos.org

Future Research Directions and Unresolved Questions for Clazosentan Sodium

Exploring the Discrepancy Between Vasospasm Alleviation and Other Pathophysiological Outcomes in SAH Models

Preclinical studies in mice have shown that clazosentan (B1669160) can preserve cerebral blood flow (CBF) and reduce mortality, yet it did not prevent other secondary complications such as neuronal injury, the formation of microthromboemboli, increased levels of superoxide (B77818) anion radical and peroxynitrite, or the uncoupling of endothelial nitric oxide synthase (eNOS). ahajournals.org This indicates that these other pathological processes are independent of large-artery vasospasm. ahajournals.org For instance, even with clazosentan treatment, the ratio of functional eNOS dimer to dysfunctional monomer remained significantly reduced after SAH. ahajournals.org

This dissociation was also observed in the CONSCIOUS-1 clinical trial, where a reduction in angiographic vasospasm with clazosentan did not lead to a corresponding improvement in clinical outcomes. ahajournals.orguzh.ch One hypothesis is that while clazosentan effectively prevents angiographic vasospasm, it may not address other critical contributors to delayed cerebral ischemia (DCI), such as microthrombosis. ahajournals.orgnih.gov In fact, one study suggested that clazosentan might even have pro-thrombotic properties. nih.gov

Future research should focus on elucidating the independent mechanisms driving these other secondary injuries. Understanding why alleviating vasospasm with clazosentan does not concurrently mitigate these other damaging effects is critical for developing more comprehensive treatment strategies for aSAH.

Table 1: Effects of Clazosentan on Various Pathophysiological Outcomes in a Mouse SAH Model

OutcomeEffect of Clazosentan TreatmentReference
Large-Artery VasospasmAlleviated ahajournals.org
Cerebral Blood FlowPreserved/Improved ahajournals.org
MortalityDecreased ahajournals.org
Neuronal InjuryNot Prevented ahajournals.org
MicrothromboembolismNot Prevented ahajournals.org
Superoxide Anion RadicalNot Prevented ahajournals.org
PeroxynitriteNot Prevented ahajournals.org
eNOS UncouplingNot Prevented ahajournals.org

Investigating the Efficacy of Clazosentan Sodium in Specific SAH Subtypes or Varying Clot Burden Models

The effectiveness of clazosentan may vary depending on the specific characteristics of the aSAH. Future studies should investigate its efficacy in different subtypes of aSAH and in models with varying clot burdens. The REACT study, for example, is designed to assess clazosentan in patients with thick and diffuse clots, a population at high risk for vasospasm-related complications. researchgate.net

Recent clinical trials in Japan have shown that clazosentan can significantly reduce vasospasm-related morbidity and all-cause mortality in patients with World Federation of Neurosurgical Societies (WFNS) grades I–IV after both clipping and coil embolization. frontiersin.orgnih.govresearchgate.net Interestingly, one retrospective study found that clazosentan was associated with a lower incidence of vasospasm in the distal arteries, but not in the proximal arteries. frontiersin.orgnih.gov

Further research is needed to determine the optimal patient populations for clazosentan therapy. This includes investigating its efficacy in patients with different WFNS grades, varying amounts and locations of subarachnoid blood, and different methods of aneurysm repair. ahajournals.orgclinicaltrials.gov Such studies will help to personalize treatment and maximize the benefits of clazosentan.

Table 2: Investigational Focus for Clazosentan Efficacy in SAH Subtypes

Area of InvestigationRationaleReference
High Clot BurdenPatients with thick, diffuse clots are at high risk of vasospasm. researchgate.net
Aneurysm Treatment ModalityEfficacy may differ between surgical clipping and endovascular coiling. frontiersin.orgnih.gov
Artery LocationObserved differential effects on proximal versus distal artery vasospasm. frontiersin.orgnih.gov
Patient Severity (WFNS Grade)To determine efficacy across the spectrum of SAH severity. researchgate.net

Synergistic and Antagonistic Interactions with Other Cerebrovascular Modulators in Preclinical Settings

The management of aSAH often involves multiple medications, making it crucial to understand the potential interactions between clazosentan and other cerebrovascular modulators. Preclinical and clinical research should explore these interactions to optimize combination therapies.

For instance, nimodipine (B1678889), a calcium channel antagonist, is a standard treatment for aSAH. nih.gov A post-hoc analysis comparing clazosentan to nimodipine suggested that clazosentan was more effective at reducing cerebral vasospasm. jkns.or.kr However, direct head-to-head comparisons in prospective trials are needed. jkns.or.kr

In Japan, where nimodipine is not approved, other drugs like fasudil (B1672074) hydrochloride and cilostazol (B1669032) are used. mdpi.com One study found that adding fasudil to a clazosentan combination therapy did not decrease the incidence of vasospasm and was associated with a higher rate of pulmonary edema. researchgate.net Conversely, another study comparing clazosentan to a combination of ozagrel (B471) sodium and fasudil hydrochloride found that clazosentan significantly reduced the incidence of cerebral vasospasm. nih.gov

Future preclinical studies should systematically evaluate the synergistic and antagonistic effects of combining clazosentan with other agents like statins, anti-inflammatory drugs, and other vasodilators. This research will be vital for designing safe and effective multi-drug regimens for aSAH patients.

Table 3: Observed Interactions of Clazosentan with Other Cerebrovascular Modulators

Concomitant Drug(s)Observed Interaction/ComparisonReference
NimodipineClazosentan showed a greater risk reduction for vasospasm in a post-hoc analysis. jkns.or.kr
Fasudil hydrochlorideAddition to clazosentan therapy did not reduce vasospasm and was linked to increased pulmonary edema. researchgate.net
Ozagrel sodium + Fasudil hydrochlorideClazosentan was significantly more effective at reducing cerebral vasospasm. nih.gov
Rifampin (OATP1B1/1B3 inhibitor)Co-administration increased clazosentan exposure by 3-4-fold. frontiersin.org

Elucidation of Mechanisms Underpinning Observed Physiological Effects in Preclinical Models

While the primary mechanism of clazosentan is the selective antagonism of the endothelin-A (ETA) receptor, a deeper understanding of the downstream physiological effects is still needed. patsnap.compatsnap.com Clazosentan works by inhibiting the potent vasoconstrictive action of endothelin-1 (B181129) (ET-1) on vascular smooth muscle cells. patsnap.compmda.go.jp By selectively blocking ETA receptors and sparing ETB receptors, it allows for the continued clearance of ET-1 and the release of vasodilators like nitric oxide. patsnap.com

Preclinical models are essential for dissecting these mechanisms further. For example, in vitro studies using isolated human cerebral arteries have confirmed that clazosentan can reverse ET-1-induced constriction. patsnap.com Animal models of SAH have been instrumental in demonstrating its ability to prevent the decrease in the cross-sectional area of the basilar artery. pmda.go.jp

Future research should utilize advanced preclinical models to investigate the effects of clazosentan on the neurovascular unit, including its impact on neuroinflammation, blood-brain barrier integrity, and cortical spreading depolarization, all of which are implicated in DCI. A more granular understanding of these mechanisms will help to explain the observed clinical effects and may identify new therapeutic targets.

Potential Broadening of Endothelin Receptor Antagonist Research Beyond Current Primary Indications

The role of the endothelin system in various diseases suggests that endothelin receptor antagonists (ERAs) like clazosentan could have therapeutic applications beyond aSAH. mdpi.com The endothelin axis is known to be involved in pulmonary arterial hypertension (PAH), and other ERAs like bosentan, ambrisentan, and macitentan (B1675890) are approved for this indication. mdpi.compharmaceuticalintelligence.com

Preclinical studies have shown promising effects of ERAs in other conditions, including:

Renal Disease: The selective ERA atrasentan (B1666376) has shown benefits in reducing renal events in patients with diabetes and chronic kidney disease. mdpi.com

Fibrotic Disorders: Research is ongoing into the potential of ERAs to treat various fibrotic diseases. mdpi.com

Systemic Scleroderma: Bosentan is effective in treating PAH associated with systemic sclerosis and in reducing the formation of digital ulcers. mdpi.com

Cancer and Heart Failure: While preclinical results have been promising, clinical trials have yet to yield significant results in these areas. mdpi.com

Given the potent biological effects of the endothelin system, further research into the application of selective ERAs like clazosentan in these and other disease areas is warranted. pharmaceuticalintelligence.com Exploring the efficacy of clazosentan in conditions characterized by endothelial dysfunction and vasoconstriction could open up new therapeutic avenues.

Q & A

Q. How can publication bias in Clazosentan research be mitigated during systematic reviews?

  • Methodological Answer : Register protocols prospectively (e.g., PROSPERO) and include gray literature (e.g., conference abstracts, trial registries). Use funnel plots and Egger’s regression to detect asymmetry. Apply GRADE criteria to evaluate evidence quality, emphasizing studies with low risk of industry sponsorship bias .

Data Presentation Guidelines

  • Tabular Data : Include comparative PK parameters (e.g., Cmax, AUC) across species or dosing regimens, annotated with confidence intervals and p-values.
  • Figures : Use forest plots for meta-analyses of vasospasm reduction across trials, highlighting heterogeneity (I² statistic).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.